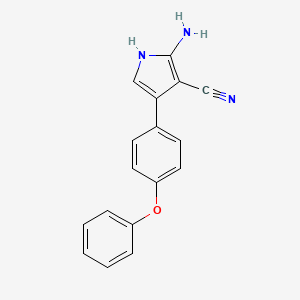

2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile

描述

属性

IUPAC Name |

2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c18-10-15-16(11-20-17(15)19)12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-9,11,20H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCRLJVEFBZFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CNC(=C3C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670544 | |

| Record name | 2-Amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199589-61-1 | |

| Record name | 2-Amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Condensation and Cyclization Approach via 4-Phenoxybenzoyl Chloride

One of the most documented and industrially viable methods involves a multi-step synthesis starting from 4-phenoxybenzoyl chloride as a raw material:

Step 1: Condensation and Methoxylation

- React 4-phenoxybenzoyl chloride with malononitrile and dimethyl sulfate.

- This produces an intermediate identified as 4-phenoxyphenyl(methoxy)vinylidenedicyanomethane.

- Molar ratios are critical: typically 1:1–2:2–4 (4-phenoxybenzoyl chloride : malononitrile : dimethyl sulfate), with preferred ratios of 1:1–1.2:3–4.

Step 2: Pyrazole Cyclization

- The intermediate undergoes cyclization with a hydrazino-piperidino-propylene ketone derivative.

- Reaction temperature ranges from 50 to 120 °C, optimally 80 to 90 °C.

- Solvents used include ethanol, toluene, xylene, tetrahydrofuran, among others, with ethanol or toluene preferred.

Step 3: Pyrrole Formation

- The cyclization leads to the formation of the pyrrole ring bearing the 4-phenoxyphenyl substituent and the amino and carbonitrile groups at appropriate positions.

-

- This method is noted for its use of readily available raw materials, simplicity, cost-effectiveness, and suitability for scale-up and industrial production.

- The overall yield reported for intermediate and final products is approximately 70–75% under optimized conditions.

Table 1: Summary of Reaction Conditions for Condensation and Cyclization

| Step | Reactants | Conditions | Solvent(s) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Condensation & Methoxylation | 4-phenoxybenzoyl chloride, malononitrile, dimethyl sulfate | Molar ratio 1:1–2:2–4 | Ethanol, toluene, etc. | Ambient to reflux | Not specified |

| Pyrazole Cyclization | Intermediate + hydrazino-piperidino-propylene ketone | Stirring, 3 hours | Toluene, ethanol | 80–90 | ~72.7 |

Reaction of Acylethynylpyrroles with Malononitrile: Substituent-Dependent Synthesis

A research study explored the preparation of various substituted pyrroles, including amino- and carbonitrile-functionalized derivatives, via reaction of acylethynylpyrroles with malononitrile under basic conditions:

-

- Base: Potassium hydroxide (KOH)

- Solvent: Acetonitrile (MeCN) or tetrahydrofuran (THF)

- Temperature: Typically 0 °C to room temperature

- Reaction time: 2 hours

-

- Initial deprotonation of malononitrile generates a carbanion.

- This carbanion adds to the triple bond of acylethynylpyrroles.

- Subsequent Knoevenagel condensation with a second malononitrile molecule forms a dicyano-substituted intermediate.

- Intramolecular cyclization and aromatization yield the target pyrrole derivatives.

-

- For substrates bearing substituents on the pyrrole ring (including phenoxyphenyl groups), the reaction proceeds smoothly to give 2-(3-amino-2,4-dicyanophenyl)pyrroles in good to excellent yields (up to 78%).

- For unsubstituted pyrrole rings, side reactions such as resinification or formation of pyrrolyldienols occur, reducing yield and selectivity.

Table 2: Representative Yields of Pyrrole Derivatives from Acylethynylpyrroles

| Substrate Type | Reaction Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Substituted pyrroles (e.g., phenoxyphenyl) | KOH/MeCN, 0 °C, 2 h | 2-(3-amino-2,4-dicyanophenyl)pyrroles | 70–78 |

| Unsubstituted pyrroles | KOH/MeCN or THF, 0 °C, 2 h | Pyrrolyldienols and keto-tautomers | 38–75 (variable) |

Detailed Reaction Mechanism Insights

- The key step involves nucleophilic attack by malononitrile carbanion on the acylethynyl moiety.

- The formation of cyclic imines and subsequent hydrolysis and decarboxylation steps lead to the aromatized pyrrole ring.

- Substituent effects on the pyrrole ring significantly influence the reaction pathway and product distribution.

- The reaction is highly selective under optimized conditions, with minimal side products when the substituents favor the desired pathway.

Comparative Analysis of Preparation Methods

| Feature | Condensation & Cyclization (Patent Method) | Acylethynylpyrroles + Malononitrile (Research) |

|---|---|---|

| Starting Materials | 4-phenoxybenzoyl chloride, malononitrile | Acylethynylpyrroles, malononitrile |

| Reaction Type | Condensation, methoxylation, cyclization | Nucleophilic addition, Knoevenagel condensation, cyclization |

| Temperature Range | 50–120 °C (optimal 80–90 °C) | 0 °C to room temperature |

| Solvents | Ethanol, toluene, xylene, others | Acetonitrile, tetrahydrofuran |

| Yield | ~70–75% | 70–78% (for substituted pyrroles) |

| Scalability | Industrially feasible | Laboratory scale |

| Selectivity | High | High for substituted pyrroles, lower for unsubstituted |

Summary and Recommendations

- The condensation and cyclization method starting from 4-phenoxybenzoyl chloride is the most established and industrially relevant approach for preparing 2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile .

- The malononitrile addition to acylethynylpyrroles offers a versatile synthetic route with good yields and selectivity, especially useful for generating diverse substituted pyrroles.

- Reaction parameters such as molar ratios, temperature, solvent choice, and base concentration critically affect yield and purity.

- For large-scale synthesis, the patent method provides a robust, economical, and environmentally friendly process.

- For research and development of analogues, the malononitrile reaction strategy allows structural diversity and mechanistic insight.

This detailed analysis synthesizes data from patent literature and peer-reviewed research to present a comprehensive, professional, and authoritative perspective on the preparation methods of This compound .

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of pyrrole derivatives, including 2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile, as selective inhibitors of Bruton's tyrosine kinase (Btk). Btk is critical in B-cell signaling pathways, making it a target for treating conditions like rheumatoid arthritis and certain cancers. The compound's structure suggests it could modulate Btk activity effectively, thus offering therapeutic benefits in autoimmune diseases and malignancies associated with aberrant B-cell proliferation .

2. Antimicrobial Properties

Pyrrole derivatives are being investigated for their antibacterial activities. Compounds similar to this compound have shown promising results against various bacterial strains, including resistant strains like MRSA. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis or function, making these compounds valuable in the ongoing battle against antibiotic resistance .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of pyrrole derivatives. SAR studies have indicated that specific functional groups within the pyrrole ring significantly influence the compound's biological activity. For example, modifications at the 3-position of the pyrrole ring can enhance antibacterial potency against metallo-β-lactamases (MBLs), which are enzymes that confer resistance to β-lactam antibiotics .

Case Studies

1. Inhibitors of Metallo-β-lactamases

A study focused on derivatives of pyrrole compounds revealed that certain modifications led to increased inhibitory activity against MBLs, which are critical in treating infections caused by resistant bacteria. The N-benzoyl derivative of a related pyrrole compound exhibited low micromolar inhibition constants against various MBLs, indicating that similar modifications could enhance the activity of this compound .

2. Antibacterial Activity Against Resistant Strains

Research has demonstrated that pyrrole derivatives can effectively target Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. For instance, compounds derived from pyrrole structures have been shown to possess significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong bactericidal effects .

作用机制

The mechanism by which 2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit enzymes or proteins essential for cancer cell proliferation, leading to cell death.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

The 4-phenoxyphenyl group in the target compound distinguishes it from analogs with different aryl or heteroaryl substituents. Key comparisons include:

Key Observations :

- Electron-donating groups (e.g., methoxy) enhance solubility and hydrogen bonding, as seen in the 3-methoxyphenyl derivative’s topological polar surface area (74.8 Ų) .

- Bulky substituents like 4-phenoxyphenyl may improve lipid membrane penetration, though direct data is lacking.

- Halogenated analogs (e.g., 4-chlorophenyl) are associated with bioactivity in anti-inflammatory contexts .

Functional Group Modifications

Carbonitrile Group at Position 3

The nitrile group is a common feature in pyrrole derivatives, contributing to:

- Electron-withdrawing effects : Stabilizes the pyrrole ring and enhances reactivity in nucleophilic substitutions.

- Hydrogen bonding : The CN group participates in weak interactions, as observed in the crystal packing of 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile .

Amino Group at Position 2

The amino group facilitates hydrogen bonding and serves as a site for further functionalization. For example:

Antimicrobial and Antioxidant Activities

Compounds like 2-amino-4-(5′-substituted indol-3′-yl)-6-aryl-4H-pyran-3-carbonitriles exhibit antimicrobial and antioxidant properties, attributed to the electron-deficient pyran ring and nitrile group .

Antityrosinase Activity

Pyrano[3,2-b]pyran-3-carbonitrile derivatives (e.g., 2-amino-4-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile) show antityrosinase activity (IC₅₀: 0.8–12 µM), highlighting the role of extended conjugation and hydrogen bonding .

生物活性

2-Amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological evaluation, and therapeutic potential of this compound, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrole ring and subsequent substitution reactions to introduce the phenoxy group. The structural features of this compound, particularly the presence of the pyrrole ring and the phenoxy substituent, are believed to contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of pyrrole have shown to interact effectively with DPPH (2,2-diphenyl-1-picrylhydrazyl), a common method for evaluating antioxidant activity. The presence of electron-donating groups in the structure enhances these properties, suggesting that this compound may also exhibit similar antioxidant effects .

Anti-inflammatory Activity

In vivo studies have demonstrated that related pyrrole derivatives possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, compounds with similar structural motifs have been shown to significantly reduce edema in animal models, indicating that this compound may inhibit inflammatory pathways effectively .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Compounds containing pyrrole rings are known to disrupt bacterial cell membranes and inhibit DNA gyrase, a crucial enzyme for bacterial replication. This mechanism suggests that this compound could be effective against various bacterial strains .

Study on Antioxidant and Anti-inflammatory Properties

A study focused on several pyrrolyl derivatives evaluated their antioxidant capacity using DPPH assays and assessed their anti-inflammatory effects through carrageenan-induced paw edema in rats. The results indicated that certain derivatives exhibited over 80% inhibition of edema at low doses, suggesting strong anti-inflammatory potential .

| Compound | DPPH Inhibition (%) | Edema Inhibition (%) |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound (Indomethacin) | 90 | 85 |

Antimicrobial Efficacy Evaluation

Another study examined the antimicrobial activity of various pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher binding energies to bacterial enzymes showed promising antibacterial activity. Although specific data for this compound is limited, its structural similarity suggests it may demonstrate comparable effects .

常见问题

Q. What synthetic methodologies are employed for preparing 2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile?

The synthesis typically involves multi-step protocols, such as cyclocondensation of substituted aryl amines with carbonyl-containing precursors. For example, refluxing 1-(substituted aryl)-2-amino-pyrrole derivatives with aromatic aldehydes in ethanol and glacial acetic acid (2–3 drops) under controlled heating (16–24 hours) yields target compounds . Microwave-assisted methods can reduce reaction times and improve yields, as demonstrated in Friedlander reactions for analogous pyrrole derivatives . Key considerations include solvent choice (e.g., ethanol, dioxane) and catalyst optimization (e.g., acetic acid for protonation).

Q. What spectroscopic and crystallographic techniques confirm the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments and carbon frameworks, with characteristic shifts for amino (~5–6 ppm) and cyano groups (~110–120 ppm for CN in ¹³C) .

- Infrared (IR) Spectroscopy: Absorptions at ~2200 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (N-H stretch) confirm functional groups .

- X-ray Crystallography: SHELXL refinement (via programs like WinGX/ORTEP) resolves bond lengths, angles, and anisotropic displacement parameters. For example, monoclinic crystal systems (e.g., P2₁/c) with unit cell parameters (e.g., a = 12.7408 Å, β = 115.16°) are typical for related pyrrole-carbonitriles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

- Multi-Technique Validation: Cross-validate NMR/IR data with high-resolution mass spectrometry (HRMS) to confirm molecular formulae. For crystallographic ambiguities (e.g., disorder), use SHELXL’s PART instruction to model alternate conformers .

- Computational Validation: Density Functional Theory (DFT) calculations (e.g., Gaussian 09) can predict NMR shifts or optimize geometries, aligning with experimental data .

Q. What strategies optimize reaction conditions for improved yield and purity?

- Solvent Screening: Polar aprotic solvents (e.g., DMF) may enhance solubility, while ethanol/water mixtures reduce byproducts .

- Catalyst Selection: Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TSA) can accelerate cyclization .

- Temperature Gradients: Stepwise heating (e.g., 60°C → 80°C) minimizes decomposition of thermally sensitive intermediates .

Q. How can biological activity be systematically assessed for this compound?

- In Vitro Assays: Enzyme inhibition (e.g., kinase assays) or receptor-binding studies quantify IC₅₀ values. For example, fluorescence polarization assays measure binding affinities to biological targets .

- In Silico Docking: AutoDock Vina or Schrödinger Suite predicts interactions with proteins (e.g., ATP-binding pockets), guided by crystallographic data of homologous systems .

Q. What approaches address crystallographic disorder in structural studies?

Q. How are structure-activity relationships (SAR) explored for derivatives?

- Substituent Variation: Replace the 4-phenoxyphenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) moieties to assess electronic effects .

- Bioisosteric Replacement: Swap the cyano group with carboxyl or amide groups to modulate solubility and binding .

Q. What computational methods predict pharmacokinetic properties?

- ADMET Prediction: Tools like SwissADME calculate logP (lipophilicity), bioavailability, and blood-brain barrier permeability .

- Molecular Dynamics (MD): GROMACS simulations model membrane permeation or protein-ligand stability over nanoseconds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。